fau protein

Apoptosis Cancer Biology Tumor Suppressor

FAU (Finkel-Biskis-Reilly murine sarcoma virus ubiquitously expressed) protein, encoded by the human FAU gene (Gene ID: 2197), is a 133-amino acid fusion protein comprising an N-terminal ubiquitin-like FUBI domain and a C-terminal ribosomal protein eS30 (RPS30) domain. This unique bifunctional precursor requires post-translational cleavage by the deubiquitinase USP36 to generate free FUBI and mature 40S ribosomal protein eS30, a process essential for 40S ribosomal subunit maturation and cellular translation.

Molecular Formula C8H9BrN2O
Molecular Weight 0
CAS No. 148266-62-0
Cat. No. B1176721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefau protein
CAS148266-62-0
Synonymsfau protein
Molecular FormulaC8H9BrN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAU Protein (CAS 148266-62-0) Procurement Guide: Fusion Protein Architecture, USP36-Dependent Processing, and Pro-Apoptotic Regulatory Role


FAU (Finkel-Biskis-Reilly murine sarcoma virus ubiquitously expressed) protein, encoded by the human FAU gene (Gene ID: 2197), is a 133-amino acid fusion protein comprising an N-terminal ubiquitin-like FUBI domain and a C-terminal ribosomal protein eS30 (RPS30) domain [1]. This unique bifunctional precursor requires post-translational cleavage by the deubiquitinase USP36 to generate free FUBI and mature 40S ribosomal protein eS30, a process essential for 40S ribosomal subunit maturation and cellular translation [2]. Beyond its ribosomal role, FAU has been characterized as a pro-apoptotic regulatory gene, with ectopic expression increasing basal apoptosis in human cells and downregulation in breast, prostate, and ovarian cancers strongly associated with poor patient prognosis [3].

FAU Protein (CAS 148266-62-0): Critical Differentiation from Ubiquitin, RPS30, and Other Ubiquitin-Ribosomal Fusions


Substituting FAU with isolated ubiquitin, standalone RPS30, or other ubiquitin-ribosomal fusion proteins (e.g., RPS27A, RPL40) is scientifically invalid due to distinct structural, enzymatic, and functional properties. FAU's N-terminal FUBI domain shares only 37% sequence identity with canonical ubiquitin and lacks the internal lysine residues (particularly K48) required for polyubiquitin chain formation, rendering it functionally distinct in protein degradation pathways [1]. Critically, FAU requires processing by the specific deubiquitinase USP36 to liberate functional eS30 for 40S ribosome assembly—a cleavage event not required for free RPS30 and not performed by USP36 on other Ub-RP fusions [2]. Furthermore, FAU uniquely couples ribosomal biogenesis with apoptosis regulation via the Bcl-G pathway, a dual functionality absent in RPS27A or RPL40 [3]. These differences mandate FAU-specific reagents for accurate experimental interrogation.

FAU Protein (CAS 148266-62-0): Quantified Differentiation Against Analogs in Apoptosis, Processing, and Disease Association


Pro-Apoptotic Activity of FAU in Human T-Cell and 293T/17 Cell Models

Ectopic FAU expression in human T-cell lines and 293T/17 cells significantly increases basal apoptosis compared to vector-transfected controls, while siRNA-mediated FAU silencing attenuates UV-induced apoptosis, confirming a specific and directional pro-apoptotic regulatory function not shared by ubiquitin or isolated RPS30 [1].

Apoptosis Cancer Biology Tumor Suppressor

USP36-Dependent Processing Required for 40S Ribosome Maturation

FAU processing is strictly dependent on the deubiquitinase USP36; depletion of USP36 by RNAi or CRISPRi impaired FUBI-eS30 cleavage, and purified USP36 cleaved FAU in vitro [1]. In contrast, non-cleavable FAU mutants (retaining the FUBI-eS30 fusion) caused defects in late cytoplasmic 40S maturation, including impaired 18S rRNA maturation and failure to recycle late-acting biogenesis factors [1].

Ribosome Biogenesis Deubiquitinase USP36

FAU Downregulation in Breast Cancer Tissue and Prognostic Significance

Quantitative RT-PCR analysis of breast cancer tissue versus matched normal breast epithelial tissue from the same patients revealed that FAU expression is significantly reduced in breast cancer [1]. Kaplan-Meier survival analysis further demonstrated that this reduction in FAU expression is strongly associated with poor patient survival, consistent with its proposed role as a candidate tumor suppressor [1].

Breast Cancer Prognostic Biomarker Tumor Suppressor

FUBI Sequence Divergence from Canonical Ubiquitin

The FUBI domain of FAU exhibits only 37% sequence identity and 57% sequence similarity to human ubiquitin [1]. Critically, FUBI lacks the internal lysine residues (especially Lys-48) that serve as polyubiquitin chain attachment sites in ubiquitin, rendering FUBI incapable of forming polyubiquitin chains for proteasomal targeting [1].

Ubiquitin-Like Proteins Sequence Analysis Protein Evolution

Recombinant FAU Protein Purity: ≥95% by SDS-PAGE with Validated Functional Integrity

Commercially available recombinant human FAU protein (e.g., expressed in E. coli with GST tag) achieves ≥95% purity as determined by SDS-PAGE, Size Exclusion Chromatography, and Western Blot analysis . This high purity grade exceeds the industry common standard of >80% purity for research-grade recombinant ribosomal proteins, ensuring minimal interference from contaminating E. coli proteins in downstream functional assays [1].

Recombinant Protein Quality Control Antibody Development

FAU Protein (CAS 148266-62-0): Validated Research and Industrial Applications Based on Quantified Differentiation


Cancer Biology: Investigating Apoptosis Regulation and Tumor Suppression

FAU's pro-apoptotic activity, as demonstrated by increased basal apoptosis in T-cell and 293T/17 cell models [1], positions this protein as a critical tool for elucidating Bcl-G-mediated cell death pathways. Researchers studying tumor suppressor mechanisms can employ recombinant FAU protein in overexpression studies, siRNA knockdown rescue experiments, or protein interaction assays to dissect the FAU-Bcl-G-MELK regulatory axis implicated in breast, prostate, and ovarian cancers [2].

Ribosome Biogenesis: Studying USP36-Dependent Processing and 40S Maturation

The unique requirement of FAU for USP36-mediated cleavage makes it an indispensable substrate for investigating the molecular mechanisms of 40S ribosomal subunit maturation [3]. Experimental applications include in vitro cleavage assays with purified USP36 to validate protease activity, expression of non-cleavable FAU mutants to assess 40S assembly defects, and co-immunoprecipitation studies to map FUBI-eS30 interactomes during ribosome biogenesis [3].

Ubiquitin-Like Protein (UBL) Signaling: Characterizing FUBI Conjugation Pathways

Given FUBI's 37% sequence identity to ubiquitin and its lack of polyubiquitin chain-forming lysines [4], FAU serves as a unique model substrate for studying non-canonical ubiquitin-like protein conjugation. Recent advances using synthetic FUBI probes have identified novel FUBI interactors, including IMPDH1 and UCHL3, and demonstrated that Di-FUBI inhibits UCHL3 cleavage activity in a concentration-dependent manner [5]. Recombinant FAU protein provides the foundational reagent for developing activity-based probes and exploring this emerging signaling axis.

Biomarker Discovery and Prognostic Assay Development

The established association of reduced FAU expression with poor prognosis in breast cancer [6] supports the use of FAU protein as a positive control and calibration standard in quantitative assays (e.g., ELISA, qRT-PCR, Western Blot) designed to measure FAU levels in clinical samples. Its high purity (≥95%) ensures accurate standard curve generation and reliable quantification in biomarker validation studies .

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